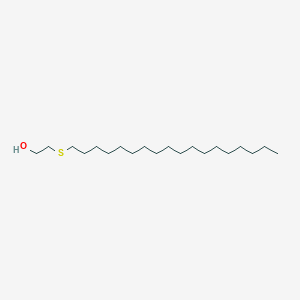
2-(Octadecylsulfanyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octadecylsulfanyl)ethan-1-ol is an organic compound characterized by the presence of a long alkyl chain (octadecyl group) attached to a sulfur atom, which is further connected to an ethan-1-ol group This compound falls under the category of alcohols due to the presence of the hydroxyl (OH) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecylsulfanyl)ethan-1-ol typically involves the reaction of octadecyl mercaptan with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}{18}\text{H}{37}\text{SH} + \text{C}2\text{H}4\text{O} \rightarrow \text{C}{18}\text{H}{37}\text{S}\text{CH}_2\text{CH}_2\text{OH} ]
In this reaction, octadecyl mercaptan (C18H37SH) reacts with ethylene oxide (C2H4O) to form this compound (C20H42OS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized reactors and purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octadecylsulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of octadecylsulfanyl acetic acid.
Reduction: Formation of octadecylsulfanyl ethane.
Substitution: Formation of octadecylsulfanyl ethyl chloride or bromide.
Applications De Recherche Scientifique
2-(Octadecylsulfanyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of 2-(Octadecylsulfanyl)ethan-1-ol involves its interaction with lipid membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function. These interactions are crucial in its applications in drug delivery and membrane studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dodecylsulfanyl)ethan-1-ol: Similar structure with a shorter alkyl chain (dodecyl group).
2-(Hexadecylsulfanyl)ethan-1-ol: Similar structure with a hexadecyl group.
2-(Tetradecylsulfanyl)ethan-1-ol: Contains a tetradecyl group.
Uniqueness
2-(Octadecylsulfanyl)ethan-1-ol is unique due to its longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong surfactant properties. Its ability to integrate into lipid bilayers and interact with proteins makes it valuable in biological and medical research.
Propriétés
Numéro CAS |
26535-62-6 |
|---|---|
Formule moléculaire |
C20H42OS |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
2-octadecylsulfanylethanol |
InChI |
InChI=1S/C20H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 |
Clé InChI |
FHDOHGWCPQVESM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















